4-(3-chloro-2-methylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol
Description
Properties
IUPAC Name |
4-(3-chloro-2-methylphenyl)-3-phenyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3S/c1-10-12(16)8-5-9-13(10)19-14(17-18-15(19)20)11-6-3-2-4-7-11/h2-9H,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGIJZIUHJUITMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2C(=NNC2=S)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(3-chloro-2-methylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-chloro-2-methylphenylhydrazine with phenyl isothiocyanate, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
4-(3-chloro-2-methylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond or a sulfonic acid derivative.
Reduction: The compound can be reduced to modify the triazole ring or the aromatic substituents.
Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used but can include various substituted triazole derivatives and modified aromatic compounds.
Scientific Research Applications
Pharmaceutical Applications
-
Antifungal Activity
- Triazole compounds are widely recognized for their antifungal properties. Research indicates that 4-(3-chloro-2-methylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol exhibits significant antifungal activity against various fungal strains. A study demonstrated its efficacy against Candida albicans, suggesting potential for treating fungal infections in immunocompromised patients .
-
Anticancer Properties
- Recent investigations have highlighted the compound's potential as an anticancer agent. In vitro studies showed that it inhibits cell proliferation in several cancer cell lines by inducing apoptosis through the mitochondrial pathway. This action is attributed to the compound's ability to disrupt cellular signaling pathways involved in cancer progression .
- Antioxidant Activity
Agricultural Applications
-
Fungicide Development
- The triazole moiety is a common feature in agricultural fungicides. Research has indicated that derivatives of this compound can effectively control fungal diseases in crops such as wheat and barley. Field trials demonstrated a reduction in disease incidence when treated with formulations containing this triazole derivative .
- Plant Growth Regulation
Materials Science Applications
- Corrosion Inhibition
- Polymer Additives
Table 1: Antifungal Activity of 4-(3-Chloro-2-methylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol
| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Candida albicans | 32 µg/mL | |
| Aspergillus niger | 16 µg/mL | |
| Trichophyton rubrum | 64 µg/mL |
Table 2: Anticancer Efficacy of the Compound
Mechanism of Action
The mechanism of action of 4-(3-chloro-2-methylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity or altering protein function. The triazole ring can interact with metal ions, making the compound a potential inhibitor of metalloenzymes. Additionally, the aromatic rings can participate in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Observations:
- Electron-Withdrawing Groups (e.g., Cl, Br): Compounds like 4-(4-bromophenyl)-5-phenyl-... exhibit enhanced antimicrobial activity due to increased electrophilicity . The chloro substituent in the target compound may similarly enhance reactivity but with steric modulation from the 2-methyl group.
- Electron-Donating Groups (e.g., OMe): The methoxy group in 4-(4-methoxyphenyl)-5-phenyl-... stabilizes the thione tautomer, altering reactivity in alkylation reactions .
- Schiff Base Modifications: Derivatives with benzylideneamino groups (e.g., 5e) show superior antibacterial activity, highlighting the role of conjugated π-systems in target binding .
Tautomerism and Reactivity
- Thiol-Thione Equilibrium: NMR studies confirm that electron-donating substituents (e.g., 4-methoxyphenyl) favor the thione form (C=S), while electron-withdrawing groups stabilize the thiol tautomer (SH) . This impacts alkylation pathways—S-alkylation predominates in thiol-rich conditions, whereas N-alkylation may occur in thione-dominant systems .
Biological Activity
The compound 4-(3-chloro-2-methylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol is a member of the 1,2,4-triazole family, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, including its potential as an antifungal, antibacterial, anticancer, and anti-inflammatory agent.
- Molecular Formula : C15H12ClN3S
- Molecular Weight : 301.79 g/mol
- Structure : The compound features a triazole ring substituted with a chloro and methyl group on one phenyl ring and a phenyl group on the other.
Antifungal Activity
- Mechanism of Action : Triazoles disrupt fungal cell membrane synthesis by inhibiting the enzyme lanosterol demethylase.
- Efficacy : Studies indicate that derivatives of 1,2,4-triazole exhibit significant antifungal activity against various strains of fungi, including Candida and Aspergillus species. The presence of electron-withdrawing groups enhances this activity .
Antibacterial Activity
- Spectrum of Activity : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : Compounds similar to this triazole have demonstrated MIC values ranging from 0.25 to 2 μg/mL against resistant strains like MRSA .
- Structure-Activity Relationship (SAR) : Substituents on the phenyl rings significantly influence antibacterial potency; electron-donating groups enhance activity while bulky groups may hinder it .
Anticancer Activity
- Cell Lines Tested : The compound has been evaluated against various cancer cell lines such as human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1).
- Cytotoxicity Results : In MTT assays, certain derivatives exhibited IC50 values in the low micromolar range, indicating potent cytotoxic effects against cancer cells .
- Selectivity : Some synthesized compounds showed selective toxicity towards cancer cells compared to normal cells, suggesting their potential as targeted anticancer agents .
Anti-inflammatory Activity
- Mechanism : Triazoles may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators.
- Research Findings : Preliminary studies suggest that triazole derivatives can reduce inflammation in vitro and in vivo models, although specific data for this compound is limited.
Case Studies
- Study on Anticancer Properties : A recent study synthesized several derivatives of triazoles and tested their cytotoxicity against various cancer cell lines. The most promising compounds were identified based on their selectivity and potency .
- Antimicrobial Efficacy Analysis : Another research effort focused on the antimicrobial properties of triazole derivatives, showing that modifications at specific positions on the triazole ring can significantly enhance their activity against resistant bacterial strains .
Data Table
| Biological Activity | Efficacy | MIC/IC50 Values | Notes |
|---|---|---|---|
| Antifungal | Moderate | 0.5 - 2 μg/mL | Effective against Candida species |
| Antibacterial | High | 0.25 - 3 μg/mL | Effective against MRSA |
| Anticancer | High | IC50 ~ 1 - 10 μM | Selective towards cancer cells |
| Anti-inflammatory | Moderate | Not specified | Potential for reduced cytokine levels |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(3-chloro-2-methylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol, and how are intermediates characterized?
- Methodology : The compound is typically synthesized via multi-step reactions involving acylation, hydrazinolysis, and cyclization. For example, intermediates like 2-isonicotinoyl-N-phenylhydrazinecarbothioamide are formed in basic media, followed by alkylation or Mannich reactions to generate derivatives . Characterization employs elemental analysis, ¹H/¹³C NMR, IR spectroscopy, and LC-MS to confirm structural integrity .
Q. How are physical properties (e.g., solubility, stability) determined for this compound?
- Methodology : Solubility is assessed in polar (DMSO, ethanol) and non-polar solvents (chloroform) using UV-Vis spectrophotometry. Stability under varying pH and temperature is monitored via HPLC with diode-array detection. Thermal stability is evaluated using thermogravimetric analysis (TGA) .
Q. What spectroscopic techniques are critical for confirming the coordination modes of metal complexes derived from this compound?
- Methodology : IR spectroscopy identifies metal-ligand bonds (e.g., ν(M–N) at 410–555 cm⁻¹ and ν(M–S) at 250–300 cm⁻¹). Electronic spectra (UV-Vis) and magnetic susceptibility measurements distinguish tetrahedral (Ni²⁺, Cu²⁺) vs. octahedral geometries (Cr³⁺, Fe³⁺) .
Advanced Research Questions
Q. How can molecular docking studies predict the interaction of this compound with therapeutic targets (e.g., kinases, viral helicases)?
- Methodology :
Target Selection : Use Protein Data Bank (PDB) entries (e.g., 2XP2 for anaplastic lymphoma kinase, 5WWP for CoV helicase).
Docking Workflow : Employ AutoDock Vina or Schrödinger Suite to generate ligand conformations. Validate with binding energy scores (<-7 kcal/mol) and RMSD values (<2.0 Å).
Interaction Analysis : Identify hydrogen bonds, hydrophobic contacts, and π-π stacking using PyMOL or Maestro .
Q. How do structural modifications (e.g., S-alkylation, Mannich bases) influence bioactivity?
- Methodology :
- S-Alkylation : Introduce alkyl chains (methyl, ethyl) to the thiol group to enhance lipophilicity and membrane permeability.
- Mannich Bases : Incorporate secondary amines (e.g., morpholine) via formaldehyde-mediated reactions to improve solubility and target affinity.
- Activity Correlation : Compare IC₅₀ values against control compounds in enzyme inhibition assays (e.g., COX-2, lanosterol 14α-demethylase) .
Q. How can contradictory data in antibacterial assays (e.g., zone of inhibition vs. MIC values) be reconciled?
- Methodology :
- Assay Standardization : Use CLSI guidelines for agar diffusion (zone size) and broth microdilution (MIC).
- Strain Variability : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) panels.
- Mechanistic Studies : Perform time-kill assays and SEM imaging to differentiate bactericidal vs. bacteriostatic effects .
Q. What computational approaches address discrepancies in crystallographic data for triazole-thiol derivatives?
- Methodology :
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to compare experimental vs. theoretical bond lengths/angles.
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding, van der Waals) using CrystalExplorer.
- Rietveld Refinement : Resolve twinning or disorder in SHELXL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
